Cas no 2229286-52-4 (4-(3-bromothiophen-2-yl)-2-methylbutan-2-amine)

4-(3-Bromothiophen-2-yl)-2-methylbutan-2-amine is a brominated thiophene derivative with a branched amine side chain, offering versatility in organic synthesis and pharmaceutical research. The bromine substituent at the 3-position of the thiophene ring enhances its reactivity for cross-coupling reactions, such as Suzuki or Stille couplings, enabling efficient derivatization. The tertiary amine group provides a functional handle for further modifications or salt formation, improving solubility and bioavailability in drug development. This compound is particularly valuable as an intermediate in the synthesis of bioactive molecules, including potential CNS-active agents, due to its structural similarity to pharmacologically relevant scaffolds. Its well-defined reactivity profile makes it a reliable building block for medicinal chemistry applications.
4-(3-bromothiophen-2-yl)-2-methylbutan-2-amine structure
2229286-52-4 structure
Product Name:4-(3-bromothiophen-2-yl)-2-methylbutan-2-amine
CAS No:2229286-52-4
MF:C9H14BrNS
MW:248.183160305023
CID:6302041
PubChem ID:165641934
Update Time:2025-05-21

4-(3-bromothiophen-2-yl)-2-methylbutan-2-amine Chemical and Physical Properties

Names and Identifiers

    • 4-(3-bromothiophen-2-yl)-2-methylbutan-2-amine
    • EN300-1904930
    • 2229286-52-4
    • Inchi: 1S/C9H14BrNS/c1-9(2,11)5-3-8-7(10)4-6-12-8/h4,6H,3,5,11H2,1-2H3
    • InChI Key: XYURQCMKAJLNHU-UHFFFAOYSA-N
    • SMILES: BrC1C=CSC=1CCC(C)(C)N

Computed Properties

  • Exact Mass: 247.00303g/mol
  • Monoisotopic Mass: 247.00303g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 150
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 54.3Ų

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Additional information on 4-(3-bromothiophen-2-yl)-2-methylbutan-2-amine

Comprehensive Overview of 4-(3-bromothiophen-2-yl)-2-methylbutan-2-amine (CAS No. 2229286-52-4)

The compound 4-(3-bromothiophen-2-yl)-2-methylbutan-2-amine (CAS No. 2229286-52-4) is a specialized organic molecule that has garnered significant attention in pharmaceutical and materials science research. With its unique structural features, including a bromothiophene moiety and a methylbutan-2-amine backbone, this compound serves as a versatile intermediate in the synthesis of advanced materials and bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, where its thiophene ring system may contribute to enhanced binding affinity and metabolic stability.

In recent years, the demand for heterocyclic compounds like 4-(3-bromothiophen-2-yl)-2-methylbutan-2-amine has surged due to their relevance in developing novel therapeutics. The bromine substituent on the thiophene ring offers a reactive site for further functionalization, making it a valuable building block in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in creating complex architectures for small-molecule inhibitors and polymeric materials, aligning with current trends in personalized medicine and sustainable chemistry.

The compound's amine functionality further expands its utility, enabling its incorporation into peptide mimetics or neurotransmitter analogs. This has led to exploratory studies in central nervous system (CNS) drug development, a hot topic given the rising prevalence of neurological disorders. Additionally, its lipophilic properties make it a candidate for optimizing blood-brain barrier (BBB) permeability, a critical factor in CNS-targeted therapies.

From a synthetic chemistry perspective, 4-(3-bromothiophen-2-yl)-2-methylbutan-2-amine exemplifies the convergence of medicinal chemistry and materials science. Its thiophene core is a common motif in organic electronics, such as OLEDs and conductive polymers, addressing the growing need for energy-efficient technologies. This dual applicability underscores its importance in both life sciences and industrial innovation.

Quality control and scalability are key considerations for researchers working with this compound. Advanced analytical techniques like HPLC, NMR, and mass spectrometry ensure its purity and consistency, which are crucial for reproducible results in both academic and industrial settings. As the scientific community continues to explore its potential, 4-(3-bromothiophen-2-yl)-2-methylbutan-2-amine remains a compelling subject for future breakthroughs.

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